N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide
Description
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide is an imidazole-based acetamide derivative characterized by a dimethoxymethyl substituent at the 5-position of the imidazole ring. The dimethoxymethyl group confers electron-donating effects and enhanced solubility in polar organic solvents compared to halogenated or arylthio substituents commonly seen in related compounds .
Properties
CAS No. |
917919-47-2 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-[5-(dimethoxymethyl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3O3/c1-5(12)10-8-9-4-6(11-8)7(13-2)14-3/h4,7H,1-3H3,(H2,9,10,11,12) |
InChI Key |
HEVCSBHLBMGXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the acetamide group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their substituents, melting points, and synthetic yields:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The dimethoxymethyl group in the target compound likely increases solubility in polar solvents compared to lipophilic groups like 4-chlorophenyl or benzylthio .
- Melting Points: Thiadiazole analogs with phenoxy groups (e.g., 5e, 5h) exhibit melting points between 130–170°C, suggesting that bulky substituents and hydrogen bonding influence crystallinity .
- Synthetic Yields: Benzylthio-substituted derivatives (e.g., 5h) achieve higher yields (88%) compared to chlorobenzylthio analogs (74%), possibly due to steric or electronic effects during synthesis .
Anticancer and Kinase Inhibition
- Imidazole Acyl Urea Derivatives (): Compounds 9c and 9d, featuring trifluoromethyl and fluoro-phenyl groups, exhibit ~63–66% inhibition of Raf kinase, comparable to Sorafenib. The electron-withdrawing nature of these groups may enhance target binding .
- Benzothiazol-2-yl Derivatives (): Derivatives with thio linkages show cytotoxic activity (IC₅₀ = 15.67 µg/mL against C6 glioma cells). The dimethoxymethyl group in the target compound may alter cytotoxicity by modulating cellular uptake or redox properties .
Antimicrobial and Antifungal Activity
- Azolylaminoacetamidopyrimidines (): Nitro-substituted 9c demonstrates potent activity against B. subtilis and A. niger. The nitro group’s electron-withdrawing effects contrast with the dimethoxymethyl group’s electron-donating capacity, suggesting divergent mechanisms of action .
Metabolic Activity
- Thiazolidinedione Derivatives (): Compound 3g, incorporating a thiazolidinedione moiety, exhibits hypoglycemic effects.
Biological Activity
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its imidazole ring, which is known for its biological significance. The dimethoxymethyl group enhances its solubility and may influence its interaction with biological targets. The acetamide moiety contributes to its pharmacological profile, making it a subject of interest for various therapeutic applications.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications on the imidazole ring could enhance antibacterial activity through improved binding affinity to bacterial enzymes .
Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer potential. A class of benzimidazole-containing acetamide derivatives was reported to exhibit cytotoxicity against human cancer cell lines, indicating that structural modifications can lead to enhanced antitumor activity . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may share similar mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | MCF-7 | 8.0 | Apoptosis Induction |
| 3b | HeLa | 5.0 | Cell Cycle Arrest |
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives are notable as well. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . The ability to modulate inflammatory responses may position this compound as a candidate for treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the imidazole ring can significantly affect its potency and selectivity towards biological targets. For example, electron-donating groups have been found to enhance activity against specific targets while minimizing toxicity .
Case Studies
Several studies have explored the biological activity of imidazole derivatives:
- Neuroprotective Effects : A study evaluated the neuroprotective potential of benzimidazole derivatives against ethanol-induced neurodegeneration in rat models. The compounds demonstrated significant protective effects by reducing oxidative stress and neuroinflammation markers .
- Anticancer Activity : Research on related compounds showed promising results in inhibiting tumor growth in various cancer cell lines, with mechanisms involving apoptosis and inhibition of specific kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
